

# Nicomol: A Niacin Derivative for Advanced Lipid Management

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Nicomol**

Cat. No.: **B1678752**

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

## Abstract

**Nicomol**, a derivative of nicotinic acid (niacin), presents a significant area of interest in the management of dyslipidemia. This technical guide provides a comprehensive overview of **Nicomol**, focusing on its chemical properties, mechanism of action, and its effects on lipid profiles. Drawing from available preclinical and clinical data, this document outlines the quantitative impact of **Nicomol** on cholesterol and triglyceride levels. Detailed experimental protocols for key assays relevant to the study of **Nicomol** and other niacin derivatives are provided to support further research and development. Furthermore, this guide includes visualizations of the critical signaling pathways influenced by **Nicomol**, offering a deeper understanding of its molecular interactions for researchers and drug development professionals.

## Introduction

Niacin (Vitamin B3) has long been recognized for its broad-spectrum lipid-modifying properties, including its ability to raise high-density lipoprotein cholesterol (HDL-C), and lower low-density lipoprotein cholesterol (LDL-C) and triglycerides.<sup>[1]</sup> **Nicomol**, chemically known as 2,2,6,6-tetrakis(nicotinoyloxymethyl)cyclohexanol, is a niacin derivative developed to leverage these benefits in the treatment of hyperlipidemia. This guide delves into the technical aspects of **Nicomol**, providing a foundational resource for the scientific community.

## Chemical and Physical Properties

**Nicomol** is a complex ester of nicotinic acid and a cyclohexanol derivative. Its structure is designed to release nicotinic acid upon metabolism.

| Property          | Value                                                                                       |
|-------------------|---------------------------------------------------------------------------------------------|
| IUPAC Name        | [2-hydroxy-1,3,3-tris(pyridine-3-carbonyloxymethyl)cyclohexyl]methyl pyridine-3-carboxylate |
| Molecular Formula | C34H32N4O9                                                                                  |
| Synonyms          | Cholexamin, K-31                                                                            |

## Mechanism of Action

The therapeutic effects of **Nicomol**, as a niacin derivative, are primarily attributed to the actions of its active metabolite, nicotinic acid. The mechanisms are multifaceted and impact various stages of lipid metabolism.

## Inhibition of Adipose Tissue Lipolysis via GPR109A Activation

Nicotinic acid binds to the G protein-coupled receptor 109A (GPR109A, also known as HM74A) on the surface of adipocytes. This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels, in turn, decrease the activity of hormone-sensitive lipase, a key enzyme in the breakdown of stored triglycerides into free fatty acids (FFAs). The resulting decrease in the flux of FFAs from adipose tissue to the liver reduces the substrate available for hepatic triglyceride and very-low-density lipoprotein (VLDL) synthesis.



[Click to download full resolution via product page](#)

GPR109A Signaling Pathway in Adipocytes.

## Inhibition of Hepatic Diacylglycerol Acyltransferase-2 (DGAT2)

Niacin directly inhibits the enzyme diacylglycerol acyltransferase-2 (DGAT2) in hepatocytes. DGAT2 is a critical enzyme that catalyzes the final step in triglyceride synthesis. By inhibiting DGAT2, niacin reduces the liver's capacity to produce triglycerides, which are essential for the assembly and secretion of VLDL particles. This leads to a reduction in plasma levels of both VLDL and, subsequently, LDL, as VLDL is a precursor to LDL.



[Click to download full resolution via product page](#)

Inhibition of Hepatic DGAT2 by **Nicomol**.

## Quantitative Data on Lipid Profile Modulation

Clinical data on **Nicomol** demonstrates its efficacy in improving the lipid profile. A study by Watanabe et al. (1979) provides key quantitative insights into its effects.

Table 1: Effects of **Nicomol** on Serum Lipid Levels[2]

| Parameter                   | Dosage       | Duration      | Mean Change     |
|-----------------------------|--------------|---------------|-----------------|
| HDL Cholesterol             | 1,200 mg/day | 1 to 3 months | +3 to 5 mg/dl   |
| Total Cholesterol           | 1,200 mg/day | 1 to 3 months | -14 to 15 mg/dl |
| Total/HDL Cholesterol Ratio | 1,200 mg/day | 1 month       | -0.9 (p < 0.05) |
| Total/HDL Cholesterol Ratio | 1,200 mg/day | 3 months      | -0.8            |

## Experimental Protocols

To facilitate further research into **Nicomol** and related compounds, this section provides detailed methodologies for key experiments.

## Experimental Workflow: Assessment of Lipid Profile in a Rodent Model

This workflow outlines the key steps in evaluating the in-vivo efficacy of a niacin derivative on the lipid profile of hyperlipidemic rats.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Hyperlipidemia: Part 2. Pharmacologic management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of nicomol on HDL cholesterol level - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Nicomol: A Niacin Derivative for Advanced Lipid Management]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1678752#nicomol-as-a-niacin-derivative>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)